molecular formula C12H7ClF3N3S B2550879 3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 866143-92-2

3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2550879
CAS No.: 866143-92-2
M. Wt: 317.71
InChI Key: DIZIFOYXWZSECA-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H7ClF3N3S and its molecular weight is 317.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has demonstrated the synthesis of thienopyrimidine derivatives, including processes that lead to the creation of structures similar to 3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. These compounds have been evaluated for antimicrobial activities, showing pronounced effects in this area. The methodologies involve annelation processes and reactions with various agents to produce compounds with potential antimicrobial properties (Bhuiyan et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been analyzed using X-ray diffractometry and theoretical study methods. This research provides insights into the crystal packing, intermolecular, and intramolecular interactions of compounds, aiding in the understanding of their chemical properties and potential applications (Frizzo et al., 2009).

Biochemical Interactions and Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, a related class, have shown to exhibit A1 adenosine receptor affinity, indicating potential for biochemical and pharmaceutical applications. These studies explore the substitution effects on receptor affinity, offering a foundation for developing compounds with targeted biological activities (Harden et al., 1991).

Polyheterocyclic Synthesis

The synthesis of derivatives through polyheterocyclic processes has also been investigated, with efforts to create pyrido and pyrazolyl derivatives among others. These syntheses contribute to the diversity of compounds available for further research and potential therapeutic applications (Elneairy et al., 2006).

Anticancer and Radioprotective Activities

Further studies have evaluated the anticancer and radioprotective activities of thieno[2,3-d]pyrimidine derivatives, showcasing the therapeutic potential of these compounds. Through structural modifications and synthesis of novel derivatives, research aims to discover compounds with enhanced biological activities (Alqasoumi et al., 2009).

Properties

IUPAC Name

3-chloro-2-methyl-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3S/c1-6-10(13)11-17-9(12(14,15)16)5-7(19(11)18-6)8-3-2-4-20-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZIFOYXWZSECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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